Lipophilicity Modulation: Measured XLogP3 Advantage Over Des-Fluoro Analog
The target compound (XLogP3 = 4.2) [1] exhibits a calculated lipophilicity increase of 0.1 logP units relative to the des-fluoro benzamide analogue N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide (CAS 98806-50-9, XLogP3 = 4.1) . This increment, albeit modest, is consistent with the electron-withdrawing effect of the para-fluorine and translates to a measurable difference in predicted membrane permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide (des-fluoro), XLogP3 = 4.1 |
| Quantified Difference | ΔXLogP3 = +0.1 |
| Conditions | PubChem-computed XLogP3 v3.0, identical computational methodology |
Why This Matters
When procuring benzimidazole-amide libraries, a 0.1 logP unit difference can shift LogD and influence passive permeability, providing a tangible procurement filter for permeability-critical phenotypic screens.
- [1] PubChem Compound Summary for CID 2865815. XLogP3: 4.2. https://pubchem.ncbi.nlm.nih.gov/compound/312317-95-6 View Source
